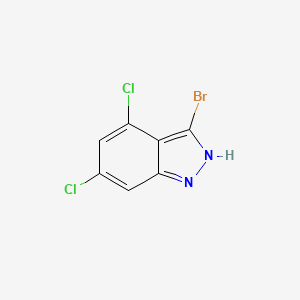

3-Bromo-4,6-dichloro-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4,6-dichloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYLMQHCXFXOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloroaniline with bromine in the presence of a suitable catalyst to form the desired indazole derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

化学反应分析

Types of Reactions

3-Bromo-4,6-dichloro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents on the indazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Drug Development

3-Bromo-4,6-dichloro-1H-indazole serves as a crucial building block in the synthesis of novel drug candidates. Its derivatives have shown promising anticancer, anti-inflammatory, and antimicrobial properties. For instance, indazole derivatives have been linked to the inhibition of various cancer cell lines, showcasing their potential as effective anticancer agents. A study demonstrated that certain indazole derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that enhance its biological activity. SAR studies reveal that substituents at the 4 and 6 positions significantly influence the compound's potency against targets such as kinases involved in cancer progression. For example, a derivative with a specific substituent group was found to inhibit Bcr-Abl kinase with an IC50 comparable to known inhibitors like Imatinib .

Biological Studies

Mechanism of Action

Research indicates that this compound can interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways related to diseases such as cancer and inflammation. For instance, compounds derived from this indazole scaffold have been shown to inhibit pathways involved in HIV replication and serotonin signaling .

Case Studies

Several studies have documented the efficacy of indazole derivatives in preclinical models:

- Antitumor Activity : A derivative was evaluated for its ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels .

- Inflammation Models : Other derivatives demonstrated significant anti-inflammatory effects in animal models, highlighting their potential for treating inflammatory diseases .

Chemical Research

Synthetic Methodologies

this compound is also utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its versatility allows researchers to explore new synthetic routes and methodologies that can lead to the discovery of additional bioactive compounds .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-Bromo-4,6-dichloro-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by inhibiting or activating specific proteins, leading to changes in cellular processes and biological responses .

相似化合物的比较

4,6-Dichloro-1H-indazole

- Molecular Formula : C₇H₄Cl₂N₂

- Molecular Weight : 195.03 g/mol

- Substituents : Chlorine at positions 4 and 6.

- Key Differences :

3-Bromo-4,6-difluoro-1H-indazole

- Molecular Formula : C₇H₃BrF₂N₂

- Molecular Weight : 233.01 g/mol

- Substituents : Bromine at position 3, fluorine at positions 4 and 6.

- Key Differences :

4-Bromo-3-iodo-6-nitro-1H-indazole

- Molecular Formula : C₇H₃BrIN₃O₂

- Molecular Weight : 367.93 g/mol

- Substituents : Bromine (4), iodine (3), and nitro (6).

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Availability |

|---|---|---|---|---|---|

| This compound | C₇H₃BrCl₂N₂ | 279.37 | Br (3), Cl (4,6) | 97% | Available |

| 4,6-Dichloro-1H-indazole | C₇H₄Cl₂N₂ | 195.03 | Cl (4,6) | 97% | Available |

| 3-Bromo-4,6-difluoro-1H-indazole | C₇H₃BrF₂N₂ | 233.01 | Br (3), F (4,6) | Min. | Discontinued |

| 4-Bromo-3-iodo-6-nitro-1H-indazole | C₇H₃BrIN₃O₂ | 367.93 | Br (4), I (3), NO₂ (6) | - | Available (raw material) |

Research Findings and Implications

- Reactivity : Bromine in this compound enhances its utility in Suzuki-Miyaura couplings, whereas fluorine in the difluoro analog limits such reactivity due to stronger C-F bond stability .

- Synthetic Applications : The dichloro derivative serves as a key intermediate for generating brominated or iodinated indazoles, while nitro-substituted variants are preferred for electrophilic aromatic substitutions .

- Stability : Chlorine’s moderate electronegativity in this compound balances stability and reactivity, unlike the thermally sensitive nitro-containing analogs .

生物活性

3-Bromo-4,6-dichloro-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine atoms, which can enhance its reactivity and affinity towards various biological targets. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and highlighting its potential therapeutic applications.

- Molecular Formula : C7H3BrCl2N2

- Molecular Weight : Approximately 251.46 g/mol

The unique substitution pattern of halogens in this compound contributes to its distinct chemical reactivity compared to other indazole derivatives.

This compound exhibits biological activity primarily through its interaction with specific enzymes and signaling pathways involved in cancer and inflammation. The halogen substituents are known to enhance binding affinity to biological targets, making this compound a candidate for drug development.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have shown that indazole derivatives can inhibit various kinases involved in tumor growth and progression. For instance, compounds with similar structures have demonstrated inhibitory effects on extracellular signal-regulated kinases (ERK1/2) with IC50 values ranging from 9.3 nM to 25.8 nM .

In vitro studies have reported that indazole derivatives can suppress cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells . The compound's effectiveness as an anticancer agent is further supported by its ability to target multiple pathways, which may reduce the likelihood of resistance commonly seen with single-target therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Halogenated indazoles have been shown to modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways. The presence of bromine and chlorine enhances the compound's reactivity towards these targets.

Case Studies

- Inhibition of Kinases : A study evaluated the effects of various indazole derivatives on kinase activity. The results indicated that this compound exhibited potent inhibitory activity against certain kinases critical for cancer progression . The structure-activity relationship (SAR) analysis highlighted the importance of halogen substitution in enhancing inhibitory potency.

- Cell Line Studies : In experiments involving human colorectal carcinoma cells, compounds structurally related to this compound displayed significant inhibition of WNT pathway activity (IC50 = 23 nM), suggesting potential utility in targeting WNT-driven tumors .

Data Summary

常见问题

Q. What are the standard synthetic routes for preparing 3-Bromo-4,6-dichloro-1H-indazole, and what challenges arise during purification?

The synthesis typically involves halogenation of a pre-functionalized indazole core. For example, bromination and chlorination steps may be performed sequentially using reagents like NBS (N-bromosuccinimide) or PCl₅ under controlled conditions . A key challenge is separating isomers or byproducts due to the compound’s high halogen content. Methodological solutions include:

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Absence of aromatic protons (due to halogen substitution) and distinct shifts for indazole N–H (~10–12 ppm) confirm substitution patterns .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 279.86 (M⁺) validate the molecular formula C₇H₃BrCl₂N₂ .

- X-ray crystallography : SHELX software can refine crystal structures to resolve positional disorder in halogen atoms .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

The bromine atom at position 3 is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to C–Cl bonds. However, steric hindrance from adjacent chloro groups (positions 4 and 6) may slow catalytic cycles. Methodological insights:

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values across studies often stem from:

- Solubility variability : Use DMSO-d₆ or PEG-400 to standardize compound dissolution .

- Assay interference : Halogens may quench fluorescence in kinase assays; validate results with orthogonal methods (e.g., radiometric assays) .

- Metabolic instability : Perform microsomal stability tests to rule out rapid degradation .

Q. How can computational modeling predict the binding mode of this compound to protein targets?

- Docking studies (AutoDock Vina) : Parameterize halogen bonds using force fields like AMBER to account for Br/Cl interactions with backbone carbonyls .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR models : Correlate substituent electronegativity with inhibitory potency using descriptors like σ-Hammett constants .

Methodological Troubleshooting

Q. How to address low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

Low yields often result from poor leaving-group activation or solvent incompatibility. Solutions:

Q. What analytical methods differentiate this compound from its regioisomers?

- NOESY NMR : Detect spatial proximity of halogens to indazole protons to assign substitution positions .

- PXRD : Compare experimental diffraction patterns with simulated data (Mercury CSD) to confirm crystal packing .

- Raman spectroscopy : Identify unique vibrational modes for C–Br (~250 cm⁻¹) vs. C–Cl (~450 cm⁻¹) bonds .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitors?

- Structure-based design : Replace Br/Cl with bioisosteres (e.g., CF₃) to optimize ATP-binding pocket interactions .

- Fragment screening : Use SPR (Biacore) to identify high-affinity fragments binding to the hinge region .

- In vivo profiling : Assess pharmacokinetics in rodent models to balance halogen-induced lipophilicity and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。